Calcium 2,3-dihydroxypropanoate dihydrate

Descripción general

Descripción

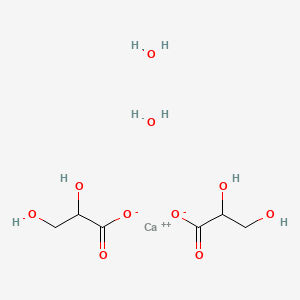

It is a white crystalline solid with the molecular formula C6H14CaO10 and a molecular weight of 286.25 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Calcium 2,3-dihydroxypropanoate dihydrate can be synthesized through the neutralization of glyceric acid with calcium hydroxide. The reaction typically involves dissolving glyceric acid in water and then slowly adding calcium hydroxide while maintaining the solution at a controlled temperature. The resulting solution is then evaporated to obtain the crystalline product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as crystallization from a supersaturated solution or precipitation from a reaction mixture. These methods ensure high purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Calcium 2,3-dihydroxypropanoate dihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form calcium tartrate.

Reduction: It can be reduced to form calcium lactate.

Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Calcium tartrate.

Reduction: Calcium lactate.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Synthesis and Properties

Calcium 2,3-dihydroxypropanoate dihydrate can be synthesized through the neutralization of glyceric acid with calcium hydroxide or calcium carbonate. The synthesis requires careful control of pH and temperature to optimize yield and purity. The compound exists as a dihydrate, incorporating two water molecules in its crystalline structure, which influences its solubility and biological interactions.

Scientific Research Applications

This compound has several notable applications across various scientific disciplines:

Organic Synthesis

The compound serves as a chiral synthon in organic synthesis. Its unique optical activity allows it to participate in asymmetric synthesis reactions, making it valuable in producing enantiomerically pure compounds.

Biochemical Studies

In biochemistry, it plays a role in metabolic pathways. Research indicates that it can enhance mitochondrial metabolism by increasing the NADH/NAD ratio, crucial for cellular energy production. This property suggests potential therapeutic applications for metabolic disorders .

Pharmaceutical Development

This compound is explored for its potential as a therapeutic agent. Preliminary studies show it may influence insulin release and glucose metabolism, indicating possible applications in diabetes management.

Industrial Applications

In industry, this compound is utilized in the production of biodegradable polymers and as an electrolyte in electrocatalytic oxidation processes. Its stability under normal laboratory conditions makes it suitable for various formulations.

Case Studies and Research Findings

Several studies have highlighted the biological activity and industrial potential of this compound:

- Electrolytic Properties : Research demonstrated the effectiveness of this compound in electrocatalytic oxidation processes, suggesting applications in energy production technologies.

- Chiroptical Properties : Variations in concentration and pH significantly affect the electronic circular dichroism (ECD) spectra of the compound, which could have implications for understanding its interactions at a molecular level.

Mecanismo De Acción

The mechanism of action of calcium 2,3-dihydroxypropanoate dihydrate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a calcium ion donor, influencing cellular processes such as signal transduction, muscle contraction, and enzyme activity. The compound’s hydroxyl groups also allow it to participate in hydrogen bonding and other interactions with biomolecules .

Comparación Con Compuestos Similares

Similar Compounds

Calcium lactate: Similar in that it is also a calcium salt of an organic acid, but it has different chemical properties and applications.

Calcium tartrate: Another calcium salt of an organic acid, used in different industrial and research applications.

Calcium gluconate: Used primarily in medicine for calcium supplementation.

Uniqueness

Calcium 2,3-dihydroxypropanoate dihydrate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interactions. Its dual hydroxyl groups make it particularly versatile in organic synthesis and biochemical applications .

Actividad Biológica

Calcium 2,3-dihydroxypropanoate dihydrate, also known as D-glyceric acid calcium salt dihydrate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and cellular metabolism. This article provides an overview of its biological activity, including relevant research findings, case studies, and comparative data.

- Molecular Formula : C3H6CaO4·2H2O

- Molecular Weight : 286.25 g/mol

- Appearance : White to off-white solid, hygroscopic

- Melting Point : Approximately 134 °C (decomposing)

Biological Activities

1. Immunological Applications

Research indicates that this compound has significant immunological properties. It has been studied as a component in the preparation of Toll-like receptor (TLR) 7/8 antagonists, which play a crucial role in modulating immune responses. This suggests potential therapeutic applications in treating autoimmune diseases and enhancing vaccine efficacy.

2. Cytotoxicity and Cell Viability

In vitro studies have demonstrated the cytocompatibility of this compound with human cells. For instance, it has been used to assess cytotoxicity against various human cell lines, showing favorable results in promoting cell viability and migration. The compound's ability to support mitochondrial metabolism further underscores its potential utility in studies related to metabolic disorders and aging .

Table 1: Comparative Biological Activity of Similar Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C3H6CaO4·2H2O | Calcium salt of D-glyceric acid | TLR antagonist; enhances immune response |

| D-Glyceric Acid | C3H6O4 | Simple structure; no metal ion present | Limited biological activity |

| Calcium Glycerophosphate | C3H7CaO6 | Contains phosphate; dietary supplement | Supports bone health |

| DL-Glyceric Acid Calcium Salt Dihydrate | C6H12CaO10 | Contains both enantiomers | Used for research purposes |

Case Studies

Several case studies have explored the implications of using this compound in clinical settings:

- Case Study 1 : A study evaluated the effects of this compound on human dental pulp stem cells (hDPSCs). The results indicated that treatment with this compound led to increased cell viability and enhanced mineralization nodule formation compared to controls. This suggests its potential use in regenerative dentistry .

- Case Study 2 : Another investigation assessed the compound's role in mitochondrial metabolism activation. The findings showed that it significantly improved ATP production in cultured cells, indicating its potential application in metabolic disease therapies.

Propiedades

Número CAS |

6057-35-8 |

|---|---|

Fórmula molecular |

C6H14CaO10 |

Peso molecular |

286.25 g/mol |

Nombre IUPAC |

calcium;(2S)-2,3-dihydroxypropanoate;dihydrate |

InChI |

InChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m00.../s1 |

Clave InChI |

OKEVQKKVYQHNFW-PXYKVGKMSA-L |

SMILES |

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2] |

SMILES isomérico |

C([C@@H](C(=O)[O-])O)O.C([C@@H](C(=O)[O-])O)O.O.O.[Ca+2] |

SMILES canónico |

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.